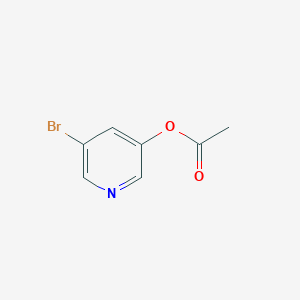

5-bromopyridin-3-yl Acetate

描述

BenchChem offers high-quality 5-bromopyridin-3-yl Acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-bromopyridin-3-yl Acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

分子式 |

C7H6BrNO2 |

|---|---|

分子量 |

216.03 g/mol |

IUPAC 名称 |

(5-bromopyridin-3-yl) acetate |

InChI |

InChI=1S/C7H6BrNO2/c1-5(10)11-7-2-6(8)3-9-4-7/h2-4H,1H3 |

InChI 键 |

WSMQJISOLKJPIT-UHFFFAOYSA-N |

规范 SMILES |

CC(=O)OC1=CC(=CN=C1)Br |

产品来源 |

United States |

An In-depth Technical Guide to 5-bromopyridin-3-yl acetate: Structure, Properties, and Synthetic Insights

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 5-bromopyridin-3-yl acetate, a halogenated pyridine derivative of interest in synthetic and medicinal chemistry. Due to its structural motifs—a reactive bromopyridine core and an acetate functional group—this compound serves as a versatile building block for the synthesis of more complex molecules with potential applications in drug discovery and materials science. This document will cover its chemical structure, molecular weight, a plausible synthetic route with a detailed experimental protocol, its expected reactivity, and potential applications, all grounded in established chemical principles and supported by authoritative references.

Core Molecular Attributes

The fundamental characteristics of 5-bromopyridin-3-yl acetate are detailed below, providing a foundational understanding of this chemical entity.

Chemical Structure and Molecular Formula

The structure of 5-bromopyridin-3-yl acetate consists of a pyridine ring substituted with a bromine atom at the 5-position and an acetate group at the 3-position. Based on this, the molecular formula is determined to be C₇H₆BrNO₂.

Caption: Chemical structure of 5-bromopyridin-3-yl acetate.

Molecular Weight

The molecular weight of a compound is a critical parameter for stoichiometric calculations in chemical synthesis and for analytical characterization. The molecular weight of 5-bromopyridin-3-yl acetate (C₇H₆BrNO₂) is calculated as follows:

| Element | Count | Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |

| Carbon (C) | 7 | 12.011 | 84.077 |

| Hydrogen (H) | 6 | 1.008 | 6.048 |

| Bromine (Br) | 1 | 79.904 | 79.904 |

| Nitrogen (N) | 1 | 14.007 | 14.007 |

| Oxygen (O) | 2 | 15.999 | 31.998 |

| Total | 216.034 |

The calculated molecular weight of 5-bromopyridin-3-yl acetate is 216.03 g/mol .

Synthesis and Characterization

While a specific, peer-reviewed synthesis for 5-bromopyridin-3-yl acetate has not been prominently documented in the searched literature, a highly plausible and efficient method is the acetylation of 5-bromopyridin-3-ol. This approach is based on well-established esterification reactions of phenols and alcohols.

Proposed Synthetic Pathway: Acetylation of 5-bromopyridin-3-ol

The synthesis of 5-bromopyridin-3-yl acetate can be readily achieved by the reaction of 5-bromopyridin-3-ol with acetic anhydride, using pyridine as both a catalyst and a solvent. The pyridine serves to activate the acetic anhydride and to neutralize the acetic acid byproduct formed during the reaction.[1][2]

Caption: Proposed synthesis of 5-bromopyridin-3-yl acetate.

Detailed Experimental Protocol (Representative)

This protocol is a representative procedure based on standard acetylation methods.[1][2]

Materials:

-

5-bromopyridin-3-ol

-

Acetic anhydride (Ac₂O)

-

Pyridine (anhydrous)

-

Toluene

-

Dichloromethane (CH₂Cl₂) or Ethyl acetate (EtOAc)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Under an inert atmosphere (e.g., argon or nitrogen), dissolve 5-bromopyridin-3-ol (1.0 equivalent) in anhydrous pyridine (5-10 mL per mmol of substrate).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add acetic anhydride (1.5-2.0 equivalents) to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of methanol.

-

Remove the pyridine and other volatile components by co-evaporation with toluene under reduced pressure.

-

Dilute the residue with dichloromethane or ethyl acetate and wash successively with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the desired 5-bromopyridin-3-yl acetate.

Spectroscopic Characterization (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show three signals in the aromatic region corresponding to the protons on the pyridine ring. The proton at the 2-position, being adjacent to the nitrogen, would likely appear as a doublet at the most downfield chemical shift. The proton at the 6-position would also be a doublet, and the proton at the 4-position would appear as a triplet or a doublet of doublets. A sharp singlet in the upfield region (around 2.0-2.5 ppm) would correspond to the three protons of the acetyl methyl group.

-

¹³C NMR: The carbon NMR spectrum would display signals for the five carbons of the pyridine ring and two carbons of the acetate group (the carbonyl carbon and the methyl carbon). The carbonyl carbon of the acetate group is expected to have a chemical shift in the range of 168-172 ppm.

Chemical Reactivity and Potential Applications

The chemical behavior of 5-bromopyridin-3-yl acetate is dictated by the interplay of its constituent functional groups, making it a valuable intermediate in organic synthesis.

Reactivity of the Bromopyridine Core

The bromine atom on the pyridine ring is a key functional handle for a variety of cross-coupling reactions. The reactivity of bromopyridines in palladium-catalyzed reactions is well-documented, with the position of the bromine atom influencing the reaction kinetics.[3] 3-Bromopyridines are known to be reliable substrates in Suzuki-Miyaura, Mizoroki-Heck, and Buchwald-Hartwig amination reactions.[3] This allows for the introduction of a wide range of aryl, heteroaryl, and amino substituents at the 5-position of the pyridine ring, enabling the synthesis of diverse compound libraries for screening in drug discovery programs.[4]

Caption: Potential cross-coupling reactions of 5-bromopyridin-3-yl acetate.

Role of the Acetate Group

The acetate group can serve as a protecting group for the hydroxyl functionality of 5-bromopyridin-3-ol. It is generally stable under neutral and mildly acidic conditions but can be readily cleaved under basic conditions (e.g., hydrolysis with sodium hydroxide or potassium carbonate in methanol) to regenerate the free hydroxyl group. This allows for the selective modification of the pyridine ring via cross-coupling reactions, followed by deprotection to unmask the hydroxyl group for further functionalization.

Applications in Medicinal Chemistry and Drug Discovery

Halogenated pyridines are prevalent scaffolds in a multitude of approved drugs and clinical candidates. The introduction of a bromine atom can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule.[5] It can serve as a bioisostere for other groups, modulate metabolic stability, and participate in halogen bonding, a type of non-covalent interaction that can enhance binding affinity to biological targets.

Given its structural features, 5-bromopyridin-3-yl acetate is a promising starting material for the synthesis of novel compounds with potential therapeutic applications in areas such as oncology, neurodegenerative diseases, and infectious diseases. The ability to perform diverse chemical transformations at the bromine position allows for the systematic exploration of structure-activity relationships (SAR) in drug discovery campaigns.

Conclusion

5-bromopyridin-3-yl acetate is a valuable chemical intermediate with significant potential in organic synthesis and medicinal chemistry. While detailed experimental data for this specific compound is not widely published, its synthesis via the acetylation of 5-bromopyridin-3-ol is straightforward and based on established methodology. The presence of both a reactive bromine atom and a cleavable acetate group provides a versatile platform for the construction of complex molecular architectures. For researchers and drug development professionals, this compound represents a key building block for the exploration of novel chemical space and the development of next-generation therapeutics.

References

-

On the reactivity of the bromine atoms in brominated pyridines: The preparation of brominated 2‐ and 4‐aminopyridines. ResearchGate. Available at: [Link]

-

Direct access to 2-(hetero)arylated pyridines from 6-substituted 2-Bromopyridines via phosphine-free palladium-catalyzed C–H bond arylations: the importance of the C6 substituent. ideXlab. Available at: [Link]

-

The Role of 3-Bromopyridine in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

-

Purple Light-Promoted Coupling of Bromopyridines with Grignard Reagents via SET. ACS Publications. Available at: [Link]

-

2-Bromopyridine. Wikipedia. Available at: [Link]

-

2-(5-bromopyridin-3-yl)acetic acid (C7H6BrNO2). PubChemLite. Available at: [Link]

-

O-Acetylation using acetic anhydride in pyridine. Glycoscience Protocols. Available at: [Link]

-

1H-NMR spectra of ethyl 3-((5-bromopyridin-2-yl)imino)butanoate. ResearchGate. Available at: [Link]

-

The pyridine-catalysed acetylation of phenols and alcohols by acetic anhydride. Semantic Scholar. Available at: [Link]

-

5-broMopyridin-3-yl Acetate — Chemical Substance Information. NextSDS. Available at: [Link]

-

Safety Data Sheet: Sodium phytate. Carl ROTH. Available at: [Link]

-

A Review on Medicinally Important Heterocyclic Compounds. Bentham Science. Available at: [Link]

-

NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link]

-

(PDF) Palladium catalyzed synthesis of some biologically potent new 5-(2-Bromopyridin-3-yl-amino)-2-alkyl/aryl-isoindoline-1,3-dione analogues via Buchwald-Hartwig C-N coupling. ResearchGate. Available at: [Link]

-

Introducing bromine to the molecular structure as a strategy for drug design. BMC. Available at: [Link]

-

Catalytic cross-coupling reactions. Ruhr-Universität Bochum. Available at: [Link]

-

Sodium phytate. Szabo-Scandic. Available at: [Link]

-

Exploring the Effects of Aromatic Compounds on Medicinal Chemistry. JOCPR. Available at: [Link]

-

Palladium Catalyzed Cross-Coupling of Five-Membered Heterocyclic Silanolates. PMC. Available at: [Link]

-

Cross Coupling Reactions. Prof. Dr. Carsten Bolm - RWTH Aachen University. Available at: [Link]

Sources

- 1. secure.confis.cz [secure.confis.cz]

- 2. semanticscholar.org [semanticscholar.org]

- 3. application.wiley-vch.de [application.wiley-vch.de]

- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 5. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]

1H NMR and 13C NMR spectroscopic data for 5-bromopyridin-3-yl acetate

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopic Analysis of 5-bromopyridin-3-yl acetate

This guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) spectroscopic data for 5-bromopyridin-3-yl acetate. Tailored for researchers, scientists, and professionals in drug development, this document delves into the principles of spectral interpretation, offers predictive insights based on established chemical shift theory, and outlines a robust experimental protocol for data acquisition and validation.

Introduction: The Role of NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for determining the structure of organic molecules.[1] For a compound such as 5-bromopyridin-3-yl acetate, which contains a substituted heteroaromatic ring, NMR provides critical information regarding the precise arrangement of atoms, connectivity, and the electronic environment of the pyridine core. This level of detail is indispensable for confirming chemical identity, assessing purity, and ensuring consistency in research and manufacturing settings.

This guide will first present a detailed, predictive analysis of the ¹H and ¹³C NMR spectra of 5-bromopyridin-3-yl acetate. This predictive approach is grounded in the fundamental principles of substituent effects on aromatic systems and serves as a powerful tool for spectral assignment. Following the analysis, a rigorous, step-by-step experimental protocol is provided, designed to yield high-quality, verifiable data.

Predicted ¹H NMR Spectroscopic Data

The ¹H NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. The structure of 5-bromopyridin-3-yl acetate contains two distinct proton-bearing groups: the acetate methyl group and the protons on the pyridine ring.

The Acetate Methyl Protons (-CH₃)

The three protons of the acetyl group are chemically equivalent and are not coupled to any other protons. Therefore, they are expected to appear as a sharp singlet. The chemical shift for acetate methyl groups typically falls in the range of δ 2.0-2.5 ppm. For 5-bromopyridin-3-yl acetate, a signal is predicted at approximately δ 2.35 ppm .

The Pyridine Ring Protons (Ar-H)

The pyridine ring has three remaining protons at positions 2, 4, and 6. Their chemical shifts are influenced by the electronegative nitrogen atom and the two substituents: the electron-withdrawing bromo group and the acetoxy group.

-

H-2: This proton is ortho to the nitrogen atom, which strongly deshields it. It is also meta to the acetoxy group and meta to the bromine atom. This position is expected to be the most downfield of the ring protons, predicted to appear around δ 8.75 ppm . It will be split by H-4 (meta coupling, ⁴J) and H-6 (para coupling, ⁵J). The small para coupling may not be resolved, resulting in a doublet of doublets or a triplet-like multiplet.

-

H-6: This proton is also ortho to the nitrogen, leading to significant deshielding. It is ortho to the bromine atom and meta to the acetoxy group. Its chemical shift is predicted to be near δ 8.65 ppm . It will be split by H-2 (para coupling, ⁵J) and H-4 (ortho coupling, ³J). The expected multiplicity is a doublet of doublets.

-

H-4: This proton is para to the nitrogen. It is flanked by the two substituents, being ortho to both the bromine and acetoxy groups. This proton is expected to appear around δ 8.00 ppm . It will be split by H-2 (meta coupling, ⁴J) and H-6 (ortho coupling, ³J), resulting in a doublet of doublets.

Typical coupling constants in pyridine rings are ³J (ortho) ≈ 4-6 Hz, ⁴J (meta) ≈ 1-3 Hz, and ⁵J (para) ≈ 0-1 Hz.[1]

Predicted ¹³C NMR Spectroscopic Data

The proton-decoupled ¹³C NMR spectrum reveals each unique carbon atom in the molecule.[2][3][4] For 5-bromopyridin-3-yl acetate, seven distinct signals are expected.

The Acetate Carbons

-

Carbonyl Carbon (C=O): The carbonyl carbon of the ester is highly deshielded and is predicted to have a chemical shift in the range of δ 168-170 ppm .

-

Methyl Carbon (-CH₃): The methyl carbon is in the aliphatic region, with a predicted chemical shift around δ 21 ppm .

The Pyridine Ring Carbons

The chemical shifts of the pyridine carbons are influenced by the nitrogen atom and the substituents.

-

C-2 & C-6: These carbons, adjacent to the nitrogen, are significantly deshielded. Their shifts will be further modified by the substituents. C-2 is predicted around δ 151 ppm , and C-6 is predicted around δ 149 ppm .

-

C-3: This carbon is directly attached to the electron-withdrawing acetoxy group, which will deshield it. A chemical shift around δ 145 ppm is expected.

-

C-5: This carbon is bonded to the bromine atom. The "heavy atom effect" of bromine typically shifts the attached carbon upfield relative to what might be expected from electronegativity alone. Its signal is predicted around δ 118 ppm .

-

C-4: This carbon is influenced by its position relative to the nitrogen and both substituents. It is predicted to appear in the region of δ 138 ppm .

Summary of Predicted NMR Data

The predicted NMR data are summarized in the tables below for easy reference.

Table 1: Predicted ¹H NMR Data for 5-bromopyridin-3-yl acetate (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|

| ~8.75 | dd | H-2 |

| ~8.65 | dd | H-6 |

| ~8.00 | dd | H-4 |

| ~2.35 | s | -COCH₃ |

Table 2: Predicted ¹³C NMR Data for 5-bromopyridin-3-yl acetate (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~169.0 | C=O |

| ~151.0 | C-2 |

| ~149.0 | C-6 |

| ~145.0 | C-3 |

| ~138.0 | C-4 |

| ~118.0 | C-5 |

| ~21.0 | -CH₃ |

Visualization of Molecular Structure and Connectivity

Diagrams created using Graphviz provide a clear visual representation of the molecular structure and the key NMR interactions.

Caption: Molecular structure of 5-bromopyridin-3-yl acetate.

Caption: Predicted ¹H-¹H coupling network in the pyridine ring.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality, unambiguous data, a systematic approach to data acquisition is essential. This protocol serves as a self-validating system by incorporating 2D NMR experiments to confirm the initial 1D assignments.

Step 1: Sample Preparation

-

Mass Measurement: Accurately weigh approximately 5-10 mg of 5-bromopyridin-3-yl acetate. The precision of this measurement is crucial for any subsequent quantitative analysis.

-

Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Chloroform-d (CDCl₃) is a common first choice due to its relatively low cost and ability to dissolve a wide range of organic compounds. Add approximately 0.6 mL of CDCl₃ to the sample in a clean vial.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).

-

Transfer: Transfer the solution to a 5 mm NMR tube. Ensure the sample height is sufficient for the instrument's detection coil (typically ~4-5 cm).

Step 2: 1D ¹H NMR Acquisition

-

Instrument Setup: Place the sample in the NMR spectrometer (e.g., a 400 or 500 MHz instrument). Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

Acquisition Parameters:

-

Pulse Sequence: Use a standard single-pulse sequence.

-

Spectral Width: Set to cover the expected range of proton signals (e.g., 0-10 ppm).

-

Number of Scans: Acquire 8 to 16 scans for a good signal-to-noise ratio.

-

Relaxation Delay (d1): Set to 1-2 seconds.

-

-

Processing: Apply a Fourier transform to the acquired free induction decay (FID), phase the spectrum correctly, and perform baseline correction. Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

Step 3: 1D ¹³C NMR Acquisition

-

Acquisition Parameters:

-

Pulse Sequence: Use a standard proton-decoupled pulse sequence (e.g., zgpg30).

-

Spectral Width: Set to cover the full range of carbon signals (e.g., 0-200 ppm).

-

Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans is required (e.g., 1024 or more), depending on the sample concentration.

-

Relaxation Delay (d1): A longer delay of 2-5 seconds is recommended for more accurate integration, especially for quaternary carbons.

-

-

Processing: Process the data similarly to the ¹H spectrum, referencing the solvent peak (CDCl₃ at δ 77.16 ppm).

Step 4: 2D NMR for Structural Confirmation

To unequivocally confirm the assignments, perform the following 2D NMR experiments:

-

COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling networks. It will show correlations between H-4 and H-6 (ortho), H-2 and H-4 (meta), and potentially the weak H-2 to H-6 (para) coupling, confirming their spatial relationships.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon to which it is directly attached. It will definitively link the signals for H-2, H-4, and H-6 to C-2, C-4, and C-6, respectively, and the methyl proton signal to the methyl carbon.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is invaluable for connecting different parts of the molecule. For instance, it can show correlations from the acetate methyl protons to the carbonyl carbon and to C-3 of the pyridine ring, confirming the point of attachment.

By following this comprehensive protocol, researchers can be highly confident in the structural assignment of 5-bromopyridin-3-yl acetate.

References

- BenchChem.

- BenchChem. Technical Support Center: Interpreting Complex NMR Spectra of Substituted Pyrimidines. Accessed March 26, 2026.

- ChemRxiv.

- PMC. Using 2H labelling to improve the NMR detectability of pyridine and its derivatives by SABRE. Accessed March 26, 2026.

- Canadian Science Publishing. Multinuclear NMR spectra of [Pt(L)Cl3]− (L = pyridine derivatives) complexes and crystal structure of trans-Pt(2,6-di(hydroxymethyl)pyridine)2Cl2. Accessed March 26, 2026.

- The Royal Society of Chemistry.

- Nuclear Magnetic Resonance Spectra of Pyridine and Some Deuterated and Methyl

- ACS Publications.

- Journal "Fluorine notes". NMR spectral characteristics of fluorocontaining pyridines. Accessed March 26, 2026.

- ResearchGate. The carbon-13 and proton NMR chemical shift spectra of the compound. Accessed March 26, 2026.

- NMR Chemical Shifts. Accessed March 26, 2026.

- ACS Publications.

- ResearchGate. 1 H and 13 C NMR data for acetates of compounds 3 and 5. Accessed March 26, 2026.

- Tasks in NMR data analysis for N

- 13 Carbon NMR. Accessed March 26, 2026.

- Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. Accessed March 26, 2026.

- Doc Brown's Chemistry. INDEX of 13C NMR spectra of organic compounds. Accessed March 26, 2026.

- NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Accessed March 26, 2026.

- CONTENTS 1. 13C NMR spectroscopy • Chemical shift. Accessed March 26, 2026.

- PubChemLite. 2-(5-bromopyridin-3-yl)acetic acid (C7H6BrNO2). Accessed March 26, 2026.

- The Royal Society of Chemistry.

- Cambridge Isotope Laboratories, Inc.

- ChemicalBook. 4-(5-bromopyridin-3-yl)morpholine(200064-13-7) 1 h nmr. Accessed March 26, 2026.

- ChemicalBook. 3-Amino-5-bromopyridine(13535-01-8) 1H NMR spectrum. Accessed March 26, 2026.

- (Br) Bromine NMR*. Accessed March 26, 2026.

- PMC. N-(5-Bromopyridin-2-yl)acetamide. Accessed March 26, 2026.

- SciSpace.

- MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Accessed March 26, 2026.

- ChemicalBook. 3-Pyridyl bromide(626-55-1) 1H NMR spectrum. Accessed March 26, 2026.

- ResearchGate. Proton NMR Spectrum of compound isolated from ethyl acetate fraction.... Accessed March 26, 2026.

Sources

- 1. application.wiley-vch.de [application.wiley-vch.de]

- 2. N-(5-Bromopyridin-2-yl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. database C-13 NMR SPECTROSCOPY INDEX carbon-13 nuclear magnetic resonance spectra analysis interpretation of spectrum data analysis investigating molecular structure of organic compounds Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry [docbrown.info]

- 4. bhu.ac.in [bhu.ac.in]

A Comprehensive Technical Guide to Determining the Solubility Profile of 5-Bromopyridin-3-yl Acetate in Polar Organic Solvents

For Immediate Release

This technical guide, authored for researchers, scientists, and professionals in drug development, provides an in-depth exploration of the methodologies for determining the solubility profile of 5-bromopyridin-3-yl acetate in polar organic solvents. While specific quantitative data for this compound is not publicly available, this guide offers a robust framework for its empirical determination and theoretical understanding.

Introduction: The Critical Role of Solubility in Drug Development

The solubility of an active pharmaceutical ingredient (API) in various solvents is a cornerstone of drug development. It influences bioavailability, formulation, purification, and the design of synthetic routes.[1][2] 5-Bromopyridin-3-yl acetate, a substituted pyridine derivative, presents a molecular structure with functionalities that suggest a nuanced solubility profile in polar organic solvents. The pyridine ring, with its electronegative nitrogen atom, imparts polarity and potential for hydrogen bonding, while the bromo and acetate groups further modulate its physicochemical properties.[3][4] Understanding its solubility is therefore paramount for its progression as a potential therapeutic agent.

Theoretical Framework for Solubility

The principle of "like dissolves like" serves as a fundamental guideline for predicting solubility.[5] Polar compounds tend to dissolve in polar solvents, and nonpolar compounds in nonpolar solvents. The solubility of a solid in a liquid is a thermodynamic equilibrium process, and for a given solute and solvent, it is primarily dependent on temperature, pressure, and the physicochemical properties of both the solute and the solvent.

For 5-bromopyridin-3-yl acetate, its solubility in polar organic solvents will be governed by a combination of factors:

-

Dipole-dipole interactions: The polar nature of the pyridine ring and the acetate group will favor interactions with polar solvent molecules.

-

Hydrogen bonding: The nitrogen atom in the pyridine ring and the oxygen atoms in the acetate group can act as hydrogen bond acceptors, enhancing solubility in protic polar solvents like alcohols.[5]

-

Crystal lattice energy: The energy required to break the crystal lattice of solid 5-bromopyridin-3-yl acetate will influence its solubility.

Predictive models, such as the general solubility equation (GSE), UNIFAC, and machine learning approaches, can provide initial estimates of solubility but must be validated by experimental data.[6]

Strategic Selection of Polar Organic Solvents

A judicious selection of polar organic solvents is crucial for comprehensively mapping the solubility profile of 5-bromopyridin-3-yl acetate. The chosen solvents should span a range of polarities and hydrogen bonding capabilities.

Table 1: Proposed Polar Organic Solvents for Solubility Screening

| Solvent | Class | Rationale |

| Methanol | Polar Protic | Capable of hydrogen bonding, often a good solvent for polar compounds. |

| Ethanol | Polar Protic | Similar to methanol but with a slightly lower polarity.[7] |

| Isopropanol | Polar Protic | Offers a further decrease in polarity within the alcohol series. |

| Acetonitrile | Polar Aprotic | A polar solvent that cannot act as a hydrogen bond donor.[7] |

| Acetone | Polar Aprotic | A common polar aprotic solvent with a moderate dipole moment.[8] |

| Ethyl Acetate | Polar Aprotic | A solvent of intermediate polarity, often used in chromatography and recrystallization.[8][9] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | A highly polar solvent capable of dissolving a wide range of compounds.[2] |

| Water | Polar Protic | Essential for determining aqueous solubility, a key parameter for bioavailability.[4][5] |

Experimental Determination of Solubility

The following protocols describe the gold-standard methods for accurately determining the equilibrium solubility of 5-bromopyridin-3-yl acetate.

Shake-Flask Method for Equilibrium Solubility

This method is considered the most reliable for determining equilibrium solubility.[10] It involves saturating a solvent with the solute and then quantifying the dissolved concentration.

Protocol:

-

Preparation: Add an excess amount of solid 5-bromopyridin-3-yl acetate to a series of vials, each containing a known volume of a selected polar organic solvent.

-

Equilibration: Seal the vials and place them in a constant temperature shaker bath (e.g., 25 °C and 37 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

-

Sampling: Carefully withdraw a known volume of the supernatant using a syringe fitted with a filter (e.g., 0.45 µm) to remove any undissolved particles.

-

Quantification: Analyze the concentration of 5-bromopyridin-3-yl acetate in the filtered solution using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.

Conclusion

This technical guide provides a comprehensive framework for determining and understanding the solubility profile of 5-bromopyridin-3-yl acetate in polar organic solvents. By following the detailed protocols for solvent selection, experimental solubility determination, and data analysis, researchers can generate the critical data needed to advance the development of this and other promising pharmaceutical compounds. The principles and methodologies outlined herein are fundamental to the fields of medicinal chemistry and drug development, ensuring a robust and scientifically sound approach to characterizing the physicochemical properties of novel chemical entities.

References

-

Nguyen, B. D., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications, 11(1), 5753. [Link]

-

Mancinelli, C., et al. (2024). Predicting drug solubility in organic solvents mixtures: A machine-learning approach supported by high-throughput experimentation. PubMed. [Link]

-

Mancinelli, C., et al. (2024). Predicting drug solubility in organic solvents mixtures. University of Padua. [Link]

-

Abraham, M. H., et al. (2026). Prediction of Solubility of Drugs and Other Compounds in Organic Solvents. ResearchGate. [Link]

-

ChemRxiv. (2024). Prediction of intrinsic solubility for drug-like organic compounds using Automated Network Optimizer (ANO) for physicochemical f. ChemRxiv. [Link]

-

Shimizu, S., et al. (2000). Pyridine and Pyridine Derivatives. In: Kirk-Othmer Encyclopedia of Chemical Technology. [Link]

-

National Center for Biotechnology Information. (2000). Pyridine. In: Some Industrial Chemicals. [Link]

-

Alsenz, J., & Kansy, M. (2008). In vitro solubility assays in drug discovery. PubMed. [Link]

-

Wiley Online Library. (n.d.). PYRIDINE AND PYRIDINE DERIVATIVES Vol 20 Kirk-Othmer Encyclopedia of Chemical Technology (4th Edition) 1. Wiley Online Library. [Link]

-

Flannery, R. J. (n.d.). Mutual solubility of water and pyridine derivatives. ACS Publications. [Link]

-

Valente, A. A., et al. (2023). Solubility and Crystallization Studies of Picolinic Acid. MDPI. [Link]

-

Chemaxon. (2022). Compound solubility measurements for early drug discovery. Computational Chemistry. [Link]

-

University of Strasbourg. (n.d.). Guide for crystallization. University of Strasbourg. [Link]

-

BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. BMG LABTECH. [Link]

-

National Center for Biotechnology Information. (n.d.). Getting crystals your crystallographer will treasure: a beginner's guide. PMC. [Link]

-

SciELO. (n.d.). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guidelines. SciELO. [Link]

Sources

- 1. d-nb.info [d-nb.info]

- 2. lifechemicals.com [lifechemicals.com]

- 3. softbeam.net:8080 [softbeam.net:8080]

- 4. chemistry.mdma.ch [chemistry.mdma.ch]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Predicting drug solubility in organic solvents mixtures: A machine-learning approach supported by high-throughput experimentation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Solubility and Crystallization Studies of Picolinic Acid [mdpi.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. unifr.ch [unifr.ch]

- 10. scielo.br [scielo.br]

Technical Whitepaper: Material Safety and In Vitro Toxicity Profiling of 5-Bromopyridin-3-yl Acetate

Executive Summary

Halogenated pyridine derivatives, particularly bromopyridines, are ubiquitous pharmacophores and synthetic intermediates in modern drug discovery. They frequently serve as core scaffolds for antiviral agents, kinase inhibitors, and cross-coupling precursors[1]. 5-bromopyridin-3-yl acetate (CAS: 552330-25-3) is a highly versatile building block[2]. However, the introduction of a halogen onto a heteroaromatic ring, coupled with an ester moiety, introduces specific metabolic liabilities.

This whitepaper provides a comprehensive Material Safety Data Sheet (MSDS) overview and outlines a self-validating, highly controlled in vitro toxicity profiling strategy. As an application scientist, my objective is not merely to list protocols, but to explain the causality behind these experimental designs—ensuring that your laboratory generates robust, artifact-free data when evaluating this compound.

Physicochemical Properties & Material Safety (MSDS)

Because direct toxicological literature on the specific 5-bromopyridin-3-yl acetate isomer can be sparse, safety protocols must be grounded in the known hazards of its closest structural analogs, such as 6-bromopyridin-3-yl acetate[3] and methyl 2-(5-bromopyridin-3-yl)acetate[4][5].

Chemical Identity & Physical Data

| Property | Value |

| Chemical Name | 5-bromopyridin-3-yl acetate |

| CAS Number | 552330-25-3[2] |

| Molecular Formula | C₇H₆BrNO₂ |

| Molecular Weight | 216.03 g/mol |

| Structural Class | Halogenated Heteroaromatic Ester |

| Predicted XLogP | ~1.5 - 2.0 (Lipophilic, membrane-permeable) |

GHS Hazard Classification & Handling

Based on analog extrapolation[3][5], 5-bromopyridin-3-yl acetate must be handled under the following Globally Harmonized System (GHS) classifications:

-

Acute Toxicity (Oral/Dermal/Inhalation): Category 4 (H302, H312, H332)

-

Skin Irritation: Category 2 (H315)

-

Eye Irritation: Category 2A (H319)

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (H335/H336)

Scientist's Handling Directive: Due to its lipophilicity and ester functionality, this compound can rapidly penetrate dermal barriers and undergo hydrolysis. It must be handled in a Class II Type A2 biological safety cabinet or chemical fume hood using nitrile gloves (double-gloving recommended).

Mechanistic Toxicology: The Causality of Pyridine Toxicity

To design an effective in vitro screening cascade, we must first understand the metabolic fate of the molecule. Why do we screen for hepatotoxicity and reactive metabolites?

When 5-bromopyridin-3-yl acetate enters a hepatic system (e.g., HepG2 cells or human liver microsomes), intracellular carboxylesterases (CES1/CES2) rapidly cleave the acetate group, yielding 5-bromopyridin-3-ol. This phenolic pyridine is a prime substrate for Phase I Cytochrome P450 (CYP) oxidation. CYP-mediated bioactivation can generate electrophilic reactive intermediates (e.g., epoxides or N-oxides). If these intermediates are not neutralized by Phase II glutathione (GSH) conjugation, they will covalently bind to nucleophilic residues on cellular proteins or DNA, triggering oxidative stress, mitochondrial dysfunction, and eventual apoptosis.

Figure 1: Proposed metabolic bioactivation and toxicity pathway of 5-bromopyridin-3-yl acetate.

Self-Validating In Vitro Toxicity Protocols

A protocol is scientifically meaningless without internal validation. The following methodologies are designed as self-validating systems , meaning the inclusion of specific pharmacological controls mathematically proves the assay's integrity before the test compound's data is even analyzed.

High-Throughput Hepatotoxicity (HepG2 ATP-Depletion Assay)

We utilize intracellular ATP quantification (via luciferase/luciferin) as a proxy for cell viability. ATP depletion is a downstream consequence of the mitochondrial toxicity induced by reactive pyridine metabolites.

Self-Validation Controls:

-

Negative Control (Vehicle): 0.1% DMSO (Defines 100% viability baseline).

-

Positive Control: Chlorpromazine (50 µM) (Induces known phospholipidosis and necrosis; defines 0% viability baseline).

Step-by-Step Methodology:

-

Cell Seeding: Seed HepG2 cells at 5,000 cells/well in a 384-well opaque white microplate using DMEM supplemented with 10% FBS. Incubate for 24h at 37°C, 5% CO₂.

-

Compound Preparation: Prepare a 10-point, 3-fold serial dilution of 5-bromopyridin-3-yl acetate in 100% DMSO (Top concentration: 10 mM).

-

Dosing: Transfer compounds to the assay plate using an acoustic liquid handler (e.g., Echo 550) to achieve a final top concentration of 100 µM (0.1% final DMSO).

-

Incubation: Incubate for 48 hours. Causality note: 48 hours is required to allow sufficient time for esterase cleavage and subsequent CYP-mediated bioactivation.

-

Detection: Equilibrate plates to room temperature. Add an equal volume of CellTiter-Glo® reagent. Shake for 2 minutes to induce cell lysis, then incubate for 10 minutes to stabilize the luminescent signal.

-

Read & Calculate: Read luminescence. Calculate the Z'-factor using the positive and negative controls. (Assay is only valid if Z' > 0.5) . Fit the dose-response curve using a 4-parameter non-linear regression to determine the IC₅₀.

Reactive Metabolite Trapping (GSH Adduct LC-MS/MS)

To definitively prove whether the toxicity observed in HepG2 cells is driven by electrophilic intermediates (as proposed in Figure 1), we perform a biochemical trapping assay.

Self-Validation Controls:

-

Negative Control: Verapamil (Does not form reactive metabolites; ensures no false-positive adducts).

-

Positive Control: Acetaminophen (Forms the well-characterized NAPQI-GSH adduct; validates CYP activity and detection sensitivity).

Step-by-Step Methodology:

-

Reaction Mixture: Combine Human Liver Microsomes (HLM, 1 mg/mL protein), 5-bromopyridin-3-yl acetate (10 µM), and Glutathione (GSH, 5 mM) in 100 mM potassium phosphate buffer (pH 7.4).

-

Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding NADPH (1 mM final). Causality note: NADPH is the obligate cofactor for CYP450; without it, Phase I oxidation cannot occur.

-

Incubation & Quenching: Incubate for 60 minutes at 37°C. Quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

-

Centrifugation: Centrifuge at 14,000 x g for 15 minutes to precipitate microsomal proteins.

-

LC-MS/MS Analysis: Analyze the supernatant using a high-resolution mass spectrometer (e.g., Q-TOF). Perform a neutral loss scan for 129 Da (characteristic of the γ-glutamyl moiety of GSH) to identify bromopyridine-GSH adducts.

Figure 2: Self-validating high-throughput screening workflow for HepG2 cytotoxicity.

Data Interpretation & Decision Matrix

Once the data is generated, it must be contextualized. Use the following matrix to determine if the toxicity profile of 5-bromopyridin-3-yl acetate is acceptable for your specific downstream application.

| Assay | Metric | Acceptable Threshold (Go) | Warning Threshold (Caution) | Unacceptable (No-Go) |

| HepG2 Cytotoxicity | IC₅₀ (µM) | > 50 µM | 10 - 50 µM | < 10 µM |

| GSH Trapping | Adduct Formation | None detected | Trace amounts (< 5% parent) | Abundant adducts |

| Ames Test (Genotox) | Revertant Colonies | < 2-fold over vehicle | N/A | ≥ 2-fold over vehicle |

Note: If GSH adducts are highly abundant, the 5-bromo position may be acting as a leaving group for nucleophilic aromatic substitution (SNAr) by intracellular thiols, necessitating a scaffold hop (e.g., replacing the bromine with a chlorine or methyl group).

References

- 5-broMopyridin-3-yl Acetate | 552330-25-3 ChemicalBook URL

- Aryl methylene ketones and fluorinated methylene ketones as reversible inhibitors for severe acute respiratory syndrome (SARS)

- Methyl 2-(5-bromopyridin-3-yl)acetate (C8H8BrNO2)

- 6-bromopyridin-3-yl acetate — Chemical Substance Information NextSDS URL

- methyl 2-(5-bromo-3-pyridyl)

Sources

- 1. Aryl methylene ketones and fluorinated methylene ketones as reversible inhibitors for severe acute respiratory syndrome (SARS) 3C-like proteinase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 5-broMopyridin-3-yl Acetate | 552330-25-3 [chemicalbook.com]

- 3. nextsds.com [nextsds.com]

- 4. PubChemLite - Methyl 2-(5-bromopyridin-3-yl)acetate (C8H8BrNO2) [pubchemlite.lcsb.uni.lu]

- 5. methyl 2-(5-bromo-3-pyridyl)acetate | 118650-08-1 [sigmaaldrich.cn]

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 5-Bromopyridin-3-yl Acetate

Executive Summary

In modern drug discovery and agrochemical development, halogenated pyridine derivatives serve as indispensable building blocks. Among these, 5-bromopyridin-3-yl acetate is a highly versatile intermediate utilized in the synthesis of kinase inhibitors, aldosterone synthase inhibitors, and nonpeptidic biaryl compounds[1],[2],[3]. This whitepaper provides an authoritative guide on its physicochemical properties, orthogonal reactivity, and validated synthetic protocols, designed to equip researchers with field-proven methodologies for its application.

Structural Disambiguation & Nomenclature

A pervasive challenge in the procurement and synthesis of pyridine building blocks is the conflation of ester derivatives. As a Senior Application Scientist, I frequently observe synthetic bottlenecks arising from misordered reagents.

5-bromopyridin-3-yl acetate (CAS: 552330-25-3)[4] is the O-acetate ester of 3-bromo-5-hydroxypyridine. It is frequently misidentified in vendor catalogs and literature as methyl 2-(5-bromopyridin-3-yl)acetate (CAS: 118650-08-1)[5],[6]. The latter is a fundamentally different scaffold containing a methyl ester attached via an aliphatic methylene bridge to the pyridine ring. Table 1 delineates these critical differences to prevent downstream synthetic failures.

Table 1: Physicochemical and Structural Comparison

| Property | 5-Bromopyridin-3-yl Acetate | Methyl 2-(5-bromopyridin-3-yl)acetate |

| CAS Number | 552330-25-3[4] | 118650-08-1[5] |

| Molecular Formula | C₇H₆BrNO₂[4] | C₈H₈BrNO₂[5] |

| Molecular Weight | 216.03 g/mol [7] | 230.06 g/mol [5] |

| Structural Connectivity | Pyridine–O–C(=O)CH₃ | Pyridine–CH₂–C(=O)OCH₃ |

| Primary Synthetic Role | Phenolic protection, Cross-coupling | Aliphatic extension, Enolate chemistry |

Orthogonal Reactivity & Mechanistic Logic

The strategic value of 5-bromopyridin-3-yl acetate lies in its orthogonal reactivity. The molecule possesses two distinct reactive sites that can be manipulated independently:

-

The C–Br Bond: The sp² hybridized carbon-bromine bond is highly activated toward oxidative addition by Palladium(0) due to the electron-withdrawing nature of the pyridine nitrogen[3].

-

The Ester Bond: The acetate group serves as a robust protecting group for the underlying phenol during cross-coupling, but can be selectively cleaved via mild basic or acidic hydrolysis to reveal the hydroxyl group for subsequent etherification[3].

Orthogonal reactivity of 5-bromopyridin-3-yl acetate highlighting C-Br coupling and ester cleavage.

Validated Experimental Methodologies

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems, incorporating mechanistic causality and in-process analytical checks.

Synthesis of 5-Bromopyridin-3-yl Acetate

Causality & Mechanism: The reaction utilizes 3-bromo-5-hydroxypyridine and acetic anhydride[1]. Triethylamine (Et₃N) is employed not merely as an acid scavenger, but as a nucleophilic catalyst. It reacts with acetic anhydride to form a highly electrophilic acylammonium intermediate, which rapidly acylates the sterically hindered, electron-deficient pyridinol oxygen. Tetrahydrofuran (THF) is selected as the aprotic solvent to maintain the solubility of the polar starting materials while preventing competitive hydrolysis of the anhydride[1].

Step-by-Step Workflow:

-

Reagent Assembly: Charge a flame-dried round-bottom flask with 3-bromo-5-hydroxypyridine (1.0 eq, e.g., 51.7 mmol) and anhydrous THF (0.5 M concentration)[1].

-

Catalyst Addition: Add triethylamine (2.5 eq) dropwise at room temperature under a nitrogen atmosphere[1].

-

Acylation: Introduce acetic anhydride (1.2 eq) slowly to control the exothermic formation of the acylammonium species[1].

-

Reflux: Heat the reaction mixture to reflux (approx. 66 °C) and stir overnight to ensure complete conversion of the electron-deficient substrate[1].

-

Aqueous Workup (Self-Validation): Cool to room temperature, dilute with diethyl ether, and sequentially wash with distilled water, 5% NaHCO₃, and brine[1]. Validation: The NaHCO₃ wash is critical; effervescence confirms the neutralization of acetic acid byproducts and the quenching of unreacted anhydride.

-

Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the product (typically >80% yield)[1].

Step-by-step synthetic workflow for the preparation of 5-bromopyridin-3-yl acetate.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Causality & Mechanism: The acetate group at the 3-position is generally stable under mildly basic cross-coupling conditions (e.g., Na₂CO₃), allowing for the selective functionalization of the C–Br bond[3].

Step-by-Step Workflow:

-

Degassing: In a Schlenk flask, dissolve 5-bromopyridin-3-yl acetate (1.0 eq) and the desired arylboronic acid (1.1 eq) in a solvent system of DMF or 1,4-dioxane/water[3]. Degassing via nitrogen sparging is critical to prevent the oxidation of the Pd(0) catalyst to inactive Pd(II) species.

-

Base Addition: Add a mild base such as Na₂CO₃ (2.0 eq)[3]. The base coordinates with the boronic acid, forming a reactive boronate complex that accelerates the transmetalation step.

-

Catalyst Introduction: Add the palladium catalyst, such as PdCl₂(dppf) (0.03–0.05 eq)[3].

-

Heating: Seal the vessel and heat to 80–85 °C for 2–12 hours[3].

-

Self-Validation: Monitor the reaction via LC-MS. The disappearance of the characteristic bromine isotopic doublet (M and M+2 peaks of equal intensity at m/z ~216/218) and the emergence of the cross-coupled product mass confirms the consumption of the starting material.

-

Purification: Filter the mixture through a Celite pad to remove palladium black, concentrate, and purify via silica gel chromatography[3].

Storage and Handling

As an ester, 5-bromopyridin-3-yl acetate is susceptible to moisture-driven hydrolysis over extended periods. It is highly recommended to store the compound under an inert argon or nitrogen atmosphere at 2–8 °C. When utilizing the compound in anhydrous reactions, prior desiccation or azeotropic drying with toluene may be necessary to ensure optimal catalytic turnover.

References

- NextSDS.

- ChemicalBook.

- Google Patents. "US6831175B2 - Kinase inhibitors".

- ACS Publications.

- ChemicalBook. "118650-08-1 CAS Manufactory".

- Sigma-Aldrich. "methyl 2-(5-bromo-3-pyridyl)

Sources

- 1. US6831175B2 - Kinase inhibitors - Google Patents [patents.google.com]

- 2. US20130296309A1 - Aryl pyridine as aldosterone synthase inhibitors - Google Patents [patents.google.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. nextsds.com [nextsds.com]

- 5. 118650-08-1 CAS Manufactory [m.chemicalbook.com]

- 6. methyl 2-(5-bromo-3-pyridyl)acetate | 118650-08-1 [sigmaaldrich.com]

- 7. 5-broMopyridin-3-yl Acetate | 552330-25-3 [chemicalbook.com]

A Technical Guide to the Crystal Structure Analysis and X-ray Diffraction of 5-bromopyridin-3-yl Acetate

Abstract

This technical guide provides a comprehensive overview of the methodologies and considerations involved in the single-crystal X-ray diffraction analysis of 5-bromopyridin-3-yl acetate, a halogenated pyridine derivative of interest in pharmaceutical and materials science. The narrative delves into the rationale behind experimental choices, from crystallization strategies to data refinement, offering field-proven insights for researchers, scientists, and drug development professionals. A central focus is placed on the interpretation of the crystal structure, with particular attention to the role of halogen bonding and other non-covalent interactions in the supramolecular assembly. This guide is designed to be a self-validating system, with in-depth protocols and supporting references to ensure technical accuracy and reproducibility.

Introduction: The Significance of Structural Elucidation

The precise three-dimensional arrangement of atoms within a molecule and the packing of these molecules in a crystalline solid are fundamental to understanding its physicochemical properties. For active pharmaceutical ingredients (APIs) and specialty chemicals like 5-bromopyridin-3-yl acetate, crystal structure analysis by single-crystal X-ray diffraction (SCXRD) is an indispensable tool.[1][2] It provides definitive information on molecular conformation, stereochemistry, and intermolecular interactions, which in turn govern properties such as solubility, stability, and bioavailability.

5-Bromopyridin-3-yl acetate, with its constituent functional groups—a pyridine ring, an ester, and a bromine atom—presents an interesting case for studying supramolecular chemistry. The presence of the bromine atom, in particular, suggests the potential for halogen bonding, a directional, non-covalent interaction that has emerged as a powerful tool in crystal engineering.[3][4][5][6][7] This guide will use 5-bromopyridin-3-yl acetate as a model system to walk through the complete process of crystal structure determination, from sample preparation to the final analysis of the crystal packing.

Experimental Workflow: From Molecule to Crystal to Structure

The journey from a synthesized compound to a fully characterized crystal structure involves a series of critical steps, each requiring careful consideration and optimization. The overall workflow is depicted below.

Sources

- 1. sptlabtech.com [sptlabtech.com]

- 2. mdpi.com [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Halogen bonds in crystal engineering: like hydrogen bonds yet different - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Halogen bonding: a powerful tool for constructing supramolecular co-crystalline materials | EurekAlert! [eurekalert.org]

- 6. Halogen Bonding in Two‐Dimensional Crystal Engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.iucr.org [journals.iucr.org]

An In-Depth Technical Guide to the Mechanism of Action of 5-Bromopyridin-3-yl Acetate Derived Compounds

This guide provides a comprehensive exploration of the potential mechanisms of action for compounds derived from the 5-bromopyridin-3-yl acetate scaffold. Recognizing that the functional and structural diversification of this core molecule leads to a wide array of biological activities, this document will not confine itself to a single pathway. Instead, it will serve as a technical resource for researchers, scientists, and drug development professionals, offering insights into the prevalent mechanisms of action observed in analogous pyridine-based compounds and outlining the experimental methodologies required to elucidate these pathways.

Part 1: The Prominence of the Pyridine Scaffold in Medicinal Chemistry

The pyridine ring is a fundamental heterocyclic motif frequently incorporated into the design of therapeutic agents. Its presence in numerous natural products and FDA-approved drugs underscores its significance in medicinal chemistry. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and a base, enabling it to interact with biological targets such as enzymes and receptors. The aromatic nature of the ring also allows for π-π stacking interactions. The 5-bromopyridin-3-yl acetate scaffold offers a versatile starting point for chemical modification, with the bromine atom providing a site for cross-coupling reactions and the acetate group offering a handle for further derivatization.

Part 2: Enzyme Inhibition - A Prevalent Mechanism of Action

A primary mechanism through which many small molecule drugs, including those with pyridine scaffolds, exert their effects is through enzyme inhibition.[1][] Enzyme inhibitors can be classified based on their mode of interaction with the enzyme, primarily as competitive, non-competitive, or irreversible inhibitors.[] For compounds derived from 5-bromopyridin-3-yl acetate, exploring enzyme inhibition is a logical first step in mechanistic studies.

Key Enzyme Classes Targeted by Pyridine Derivatives:

-

Kinases: These enzymes play a crucial role in cell signaling and are major targets in oncology. The pyridine scaffold is a common feature in many kinase inhibitors.

-

Bacterial Enzymes: The development of novel antibacterial agents often involves targeting essential bacterial enzymes. For instance, derivatives of pyridine have been investigated as inhibitors of MurA, an enzyme involved in bacterial cell wall biosynthesis.[3]

-

Proteases: These enzymes are involved in a wide range of physiological processes, and their inhibition can be a therapeutic strategy for various diseases.

-

Cyclooxygenases (COX): COX-1 and COX-2 are key enzymes in the inflammatory pathway, and their inhibition is the basis for the action of nonsteroidal anti-inflammatory drugs (NSAIDs).[4] Pyridine-containing compounds have been explored for their anti-inflammatory potential.

Experimental Workflow for Enzyme Inhibition Assays

The following diagram outlines a typical workflow for determining if a compound acts as an enzyme inhibitor.

Caption: Workflow for Enzyme Inhibitor Characterization.

Detailed Protocol: In Vitro Enzyme Inhibition Assay (Generic)

-

Preparation of Reagents:

-

Prepare a stock solution of the test compound (e.g., a derivative of 5-bromopyridin-3-yl acetate) in a suitable solvent (e.g., DMSO).

-

Prepare a series of dilutions of the test compound in the assay buffer.

-

Prepare solutions of the target enzyme and its substrate in the assay buffer.

-

-

Assay Procedure:

-

In a 96-well plate, add a fixed amount of the enzyme to each well.

-

Add varying concentrations of the test compound to the wells. Include a positive control (a known inhibitor) and a negative control (vehicle only).

-

Pre-incubate the enzyme and the compound for a specific period (e.g., 15 minutes) at a controlled temperature.

-

Initiate the enzymatic reaction by adding the substrate to all wells.

-

Monitor the reaction progress over time by measuring the formation of the product or the depletion of the substrate using a suitable detection method (e.g., absorbance, fluorescence, or luminescence).

-

-

Data Analysis:

-

Calculate the initial reaction rates for each compound concentration.

-

Plot the percentage of enzyme inhibition against the logarithm of the compound concentration.

-

Fit the data to a suitable dose-response model to determine the IC50 value (the concentration of the inhibitor required to reduce the enzyme activity by 50%).

-

Part 3: Antibacterial and Antifungal Activity

Heterocyclic compounds, including those containing a pyridine ring, are a rich source of antimicrobial agents.[5][6] The mechanism of action for such compounds can be diverse, ranging from the inhibition of essential enzymes, as discussed above, to the disruption of cell membranes or interference with nucleic acid synthesis.

Case Study: 3-(Pyridine-3-yl)-2-oxazolidinone Derivatives

Research on 3-(pyridine-3-yl)-2-oxazolidinone derivatives has demonstrated their potential as antibacterial agents, with some compounds exhibiting strong activity against Gram-positive bacteria.[7] The proposed mechanism of action for oxazolidinones involves the inhibition of bacterial protein synthesis. Molecular docking studies can be employed to predict the binding interactions of these compounds with their putative targets, such as the bacterial ribosome.[7]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

-

Preparation of Bacterial Inoculum:

-

Culture the test bacteria in a suitable broth medium overnight.

-

Dilute the overnight culture to achieve a standardized inoculum density (e.g., 5 x 10^5 CFU/mL).

-

-

Preparation of Compound Dilutions:

-

Prepare a serial two-fold dilution of the test compound in a 96-well microtiter plate.

-

-

Inoculation and Incubation:

-

Add the standardized bacterial inoculum to each well of the microtiter plate.

-

Include a positive control (bacteria with no compound) and a negative control (broth only).

-

Incubate the plate at the optimal growth temperature for the bacteria (e.g., 37°C) for 18-24 hours.

-

-

Determination of MIC:

-

After incubation, visually inspect the wells for bacterial growth (turbidity).

-

The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

-

Part 4: Anti-inflammatory and Anticancer Potential

The structural features of pyridine derivatives make them attractive candidates for the development of anti-inflammatory and anticancer agents.

Anti-inflammatory Mechanisms

As mentioned, the inhibition of COX enzymes is a well-established mechanism for anti-inflammatory drugs.[4] Compounds derived from 5-bromopyridin-3-yl acetate could be screened for their ability to inhibit COX-1 and COX-2. Beyond COX inhibition, other anti-inflammatory mechanisms include the modulation of pro-inflammatory cytokine production and the inhibition of signaling pathways such as NF-κB.

Anticancer Mechanisms

The anticancer activity of pyridine derivatives can be mediated through various mechanisms, including:

-

Induction of Apoptosis: Programmed cell death is a key mechanism for eliminating cancer cells.

-

Cell Cycle Arrest: Halting the progression of the cell cycle can prevent the proliferation of cancer cells.

-

Inhibition of Angiogenesis: Preventing the formation of new blood vessels can starve tumors of essential nutrients.

-

Kinase Inhibition: As previously discussed, targeting kinases involved in cancer cell growth and survival is a major strategy in cancer therapy.

Signaling Pathway Visualization: A Hypothetical Kinase Inhibition Pathway

Caption: Hypothetical Kinase Inhibition Signaling Pathway.

Part 5: Structure-Activity Relationship (SAR) and Drug-likeness

Elucidating the structure-activity relationship is crucial for optimizing the potency and selectivity of lead compounds. For derivatives of 5-bromopyridin-3-yl acetate, systematic modifications at different positions of the molecule can provide valuable insights.

| Modification Site | Potential Impact on Activity |

| Position 5 (Bromine) | Can be replaced with other functional groups via cross-coupling reactions to explore interactions with different pockets of the target protein. |

| Position 3 (Acetate) | The ester can be hydrolyzed to the corresponding alcohol or converted to amides to modulate solubility and hydrogen bonding capabilities. |

| Pyridine Ring | Introduction of substituents on the ring can alter the electronic properties and steric profile of the molecule. |

In addition to SAR, it is important to consider the "drug-likeness" of the compounds. Lipinski's Rule of Five provides a set of guidelines for predicting the oral bioavailability of a drug candidate.[8] However, an increasing number of drugs, particularly those targeting complex biological systems, fall "beyond the Rule of Five" (bRo5).[8][9] Therefore, a comprehensive assessment of physicochemical properties is essential.

Part 6: Conclusion and Future Directions

The 5-bromopyridin-3-yl acetate scaffold represents a promising starting point for the discovery of novel therapeutic agents with diverse mechanisms of action. This guide has provided an overview of the most probable mechanisms, including enzyme inhibition, antimicrobial activity, and anticancer effects, based on the known biological activities of similar pyridine-containing compounds. The detailed experimental protocols and workflows presented herein offer a practical framework for researchers to elucidate the specific mechanism of action of their novel derivatives.

Future research in this area should focus on a multi-pronged approach that combines chemical synthesis, in vitro and in vivo biological evaluation, and computational modeling. By systematically exploring the chemical space around the 5-bromopyridin-3-yl acetate core and employing the mechanistic studies outlined in this guide, the scientific community can unlock the full therapeutic potential of this versatile class of compounds.

References

- Design and synthesis of MurA enzyme inhibitors and their evaluation as antibacterial agents. (n.d.). Bioorganic & Medicinal Chemistry Letters.

- 5-broMopyridin-3-yl Acetate — Chemical Substance Inform

- Analysis of the relationship between the predicted biological activity and the chemical structure of S-derivatives of 5-(5-bromofuran-2-yl)-4R-1,2,4-triazole-3-thiols. (2021).

- Synthesis and Biological Potentials of Novel Benzodipyrone-Based Deriv

- Synthesis and Biological Evaluation of Heterocyclic Compounds. (2026). Current Organic Chemistry.

- The Design, Synthesis and Biological Evaluation of Compounds with Medicinal Value. (2021). MDPI.

- 3-Acetyl-5-bromopyridine (Synonyms: 1-(5-Bromopyridin-3-yl)ethanone). (n.d.). Selleck Chemicals.

- Synthesis, Antibacterial and Anthelmintic Activity of Novel 3-(3-Pyridyl)

- N-(5-Bromopyridin-2-yl)acetamide. (n.d.). PMC.

- Why some targets benefit from beyond rule of five drugs. (n.d.). PMC.

- Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. (2022). PMC.

- Synthesis and Evaluation Antibacterial Activity of Some New Substituted 5-Bromoisatin Containing Five, Six Heterocyclic Ring. (2020).

- Synthesis and Evaluation of Biologically Active Compounds

- Hydroxypyridinethione Inhibitors of Human Insulin-Degrading Enzyme. (n.d.). eScholarship.

- The Use of Enzyme Inhibitors in Drug Discovery: Current Strategies and Future Prospects. (2023). Current Enzyme Inhibition.

- Molecular Mechanisms of Drug Actions: From Receptors to Effectors. (2025).

- (PDF) Enzyme Inhibitors as the Attractive Targets for the Treatment of Various Diseases. (2024).

- Enzyme Inhibitors in Drug Resistance. (n.d.). BOC Sciences.

- Synthesis and biological evaluation of chrysin derivatives containing α-lipoic acid for the treatment of inflamm

- 1 Analogues as a Means of Discovering New Drugs. (n.d.). SciSpace.

- Recent Trends in Enzyme Inhibition and Activ

- CHAPTER 4 Mechanisms of drug action. (n.d.). Cambridge University Press & Assessment.

- Recent Advances: Heterocycles in Drugs and Drug Discovery. (2024). Semantic Scholar.

- Discovery of new pyridine 3-carboxylic acid-based pharmacophores as dual anti-inflammatory and anti-hyperglycemic agents. (2025). PMC.

- mechanisms-of-drug-action-and-drug-targets.pdf. (n.d.).

- Chemical Space bRo5 - Macrocyclics, PROTACs & More. (2022). Cambridge Healthtech Institute.

- 1017782-91-0|(5-Bromopyridin-3-yl)(piperazin-1-yl)methanone. (n.d.). BLDpharm.

Sources

- 1. eurekaselect.com [eurekaselect.com]

- 3. universaar.uni-saarland.de [universaar.uni-saarland.de]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Why some targets benefit from beyond rule of five drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Chemical Space bRo5 - Macrocyclics, PROTACs & More | April 20-21, 2022 [drugdiscoverychemistry.com]

Suzuki-Miyaura cross-coupling reactions with 5-bromopyridin-3-yl acetate

An In-Depth Guide to Suzuki-Miyaura Cross-Coupling Reactions with 5-Bromopyridin-3-yl Acetate

Authored by: A Senior Application Scientist

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its remarkable efficiency and functional group tolerance in forging carbon-carbon bonds.[1][2] This palladium-catalyzed reaction is particularly indispensable in the synthesis of biaryl and hetero-biaryl scaffolds, which are core structural motifs in a vast array of pharmaceuticals, agrochemicals, and advanced materials.[3][4][5][6]

This guide provides a detailed exploration of the Suzuki-Miyaura coupling as applied to a specific, high-value building block: 5-bromopyridin-3-yl acetate . This substrate is a versatile precursor for synthesizing novel 5-substituted-3-hydroxypyridine derivatives, a class of compounds with significant potential in drug discovery, particularly as ligands for nicotinic acetylcholine receptors.[7] We will delve into the mechanistic underpinnings, provide field-tested protocols, and offer expert insights to navigate the unique challenges associated with pyridine-containing substrates, ensuring researchers can achieve robust and reproducible outcomes.

The Catalytic Heart of the Reaction: A Mechanistic Overview

Understanding the "why" behind each reagent and condition is paramount. The Suzuki-Miyaura reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst, which shuttles between its Pd(0) and Pd(II) oxidation states.[8][9]

The three key stages are:

-

Oxidative Addition: The cycle begins when the active Pd(0) catalyst inserts itself into the carbon-bromine bond of 5-bromopyridin-3-yl acetate. This is typically the rate-limiting step for aryl bromides, though the electron-deficient nature of the pyridine ring can facilitate this process.[8] This step forms a square-planar Pd(II) complex.

-

Transmetalation: The organoboron reagent (e.g., an arylboronic acid) is activated by a base to form a more nucleophilic boronate species.[10] This boronate then transfers its organic group to the Pd(II) complex, displacing the halide and forming a new diorganopalladium(II) intermediate. The choice of base is critical for this step's efficiency.[2]

-

Reductive Elimination: The two organic groups on the palladium complex couple and are expelled, forming the desired C-C bond of the final product. This step regenerates the catalytically active Pd(0) species, which re-enters the cycle.[9]

Each component plays a crucial, synergistic role:

-

Palladium Source (Precatalyst): Pd(OAc)₂ and Pd₂(dba)₃ are common Pd(II) and Pd(0) sources, respectively. If a Pd(II) source is used, it is reduced in situ to the active Pd(0) state.[8]

-

Ligand: Typically a phosphine, the ligand stabilizes the palladium center, modulates its reactivity, and prevents the formation of inactive palladium black. For challenging substrates like pyridines, bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) are often essential to promote reductive elimination and prevent catalyst inhibition by the pyridine nitrogen.[2][4][11]

-

Base: Crucial for activating the boronic acid. Inorganic bases like K₃PO₄, K₂CO₃, and Cs₂CO₃ are widely used.[12]

-

Solvent: Aprotic solvents like dioxane, toluene, or THF are common, often with a small amount of water to aid in dissolving the base.[8][13]

-

Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add 5-bromopyridin-3-yl acetate (1.0 mmol, 1.0 equiv), 4-methoxyphenylboronic acid (1.2 mmol, 1.2 equiv), K₃PO₄ (2.0 mmol, 2.0 equiv), Pd(OAc)₂ (0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).

-

Inert Atmosphere: Seal the tube with a rubber septum. Evacuate the tube under high vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed. [14]3. Solvent Addition: Through the septum, add 5 mL of degassed, anhydrous 1,4-dioxane, followed by 0.5 mL of degassed water, using syringes.

-

Reaction: Place the sealed tube into a preheated oil bath at 100 °C. Stir the mixture vigorously for 12-18 hours. The reaction progress can be monitored by withdrawing small aliquots and analyzing via Thin-Layer Chromatography (TLC) or LC-MS.

-

Work-up: Once the reaction is complete (as indicated by the consumption of the starting bromide), cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove the palladium catalyst and inorganic salts. [15][16]Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and then with brine (15 mL).

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude residue should be purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure 5-(4-methoxyphenyl)pyridin-3-yl acetate. [17]7. Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Key Parameters and Optimization

The success of the Suzuki-Miyaura coupling, especially with heteroaryl halides, hinges on the careful selection of reaction components. The following table summarizes key parameters and provides a starting point for optimization.

| Parameter | Recommended Reagents/Conditions | Rationale & Causality |

| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄ | Pd(OAc)₂ is cost-effective and robust. [16]Pd(PPh₃)₄ is an active Pd(0) source that comes pre-ligated but can lead to side products from the PPh₃ ligand. [8][12] |

| Ligand | Buchwald Ligands (SPhos, XPhos) , P(t-Bu)₃ | Bulky, electron-rich phosphines accelerate the rate-limiting reductive elimination step and resist inhibition by the pyridine nitrogen, which is a common failure mode. [4][11] |

| Base | K₃PO₄ , K₂CO₃, Cs₂CO₃, CsF | K₃PO₄ is a versatile and effective base for many systems. [4]Cs₂CO₃ or CsF can be effective for more sensitive substrates where milder conditions are required. [12] |

| Solvent System | 1,4-Dioxane/H₂O (10:1) , Toluene/H₂O, THF/H₂O | The organic solvent solubilizes the reactants, while water helps dissolve the inorganic base and facilitates the transmetalation step. [8] |

| Temperature | 80 - 110 °C | Sufficient thermal energy is needed to drive the catalytic cycle, but excessive heat can promote side reactions like ester hydrolysis or deborylation. [14][18] |

Troubleshooting Common Issues

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Low or No Reaction | 1. Inactive Catalyst (Pd(0) oxidized).2. Inefficient Ligand.3. Insufficiently strong base. | 1. Ensure thorough degassing of solvents and maintain a strict inert atmosphere.2. Switch to a bulkier, more electron-rich ligand like SPhos or XPhos.3. Screen stronger bases like K₃PO₄ or Cs₂CO₃. |

| Protodeborylation | Boronic acid is unstable under the reaction conditions and is replaced by a proton from the solvent. [19] | 1. Use a higher stoichiometry of the boronic acid (e.g., 1.5 equivalents).2. Switch to the corresponding boronic acid pinacol ester (BPin), which is more stable.3. Minimize water content or run under anhydrous conditions if possible. |

| Homocoupling | Oxidative coupling of two boronic acid molecules. | This is often caused by the presence of oxygen. Improve degassing procedures for all solvents and ensure the reaction is run under a robust inert atmosphere. |

| Hydrolysis of Acetate | The ester functional group is cleaved under basic conditions, especially at high temperatures. | 1. Use a milder base (e.g., K₂CO₃ or CsF).2. Reduce the reaction temperature and/or time.3. If hydrolysis is unavoidable, the resulting phenol can be re-acetylated post-coupling. |

| Difficult Purification | Product co-elutes with starting material or byproducts. | 1. Carefully optimize the eluent system for column chromatography.2. Consider recrystallization if the product is a solid.3. If unreacted boronic acid is the issue, an aqueous base wash during work-up can help remove it. |

Conclusion

The Suzuki-Miyaura cross-coupling of 5-bromopyridin-3-yl acetate is a highly effective and versatile method for synthesizing a diverse range of 5-aryl-3-hydroxypyridine derivatives. Success hinges on a rational approach to reaction design, with particular attention paid to the selection of a suitable palladium catalyst and a bulky, electron-rich phosphine ligand to overcome the inherent challenges of pyridine substrates. By following the detailed protocols and troubleshooting guidance provided herein, researchers in drug development and materials science can confidently leverage this powerful transformation to accelerate their discovery programs.

References

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

-

Billingsley, K. L., & Buchwald, S. L. (2003). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of Organic Chemistry, 68(14), 5555–5560. [Link]

-

Xu, Y., et al. (2008). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters, 11(1), 149–152. [Link]

-

Old, D. W., Wolfe, J. P., & Buchwald, S. L. (1998). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 120(37), 9722–9723. [Link]

-

Cano, R., et al. (2020). Polyvinylpyridine-Supported Palladium Nanoparticles: An Efficient Catalyst for Suzuki–Miyaura Coupling Reactions. Molecules, 25(6), 1332. [Link]

- San Diego State University. Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls.

-

Lumen Learning. 17.2. Palladium catalyzed couplings | Organic Chemistry II. [Link]

-

Todd, M. H., & Mereddy, V. R. (2004). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 70(1), 268–271. [Link]

-

Osiński, P. W., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2309–2317. [Link]

-

Wang, X., et al. (2000). Base and Cation Effects on the Suzuki Cross-Coupling of Bulky Arylboronic Acid with Halopyridines: Synthesis of Pyridylphenols. The Journal of Organic Chemistry, 65(24), 8357–8360. [Link]

-

Gray, M., et al. (2003). An Improved Preparation of Arylboronates: Application in One-Pot Suzuki Biaryl Synthesis. The Journal of Organic Chemistry, 68(10), 4067–4075. [Link]

-

GSK. Use of Soluble Pd Complexes and Soluble Pd-Ligand Combinations. [Link]

-

Hu, H., et al. (2009). Synthesis of Novel 3,5-Dichloro-2-arylpyridines by Palladium Acetate-Catalyzed Ligand-Free Suzuki Reactions in Aqueous Media. Synthetic Communications, 39(16), 2941-2951. [Link]

-

Boufroura, H., et al. (2011). Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. Molecules, 16(11), 9374-9388. [Link]

-

Kumar, A., et al. (2011). Studies on Pd/NiFe2O4 catalyzed ligand-free Suzuki reaction in aqueous phase: synthesis of biaryls, terphenyls and polyaryls. Beilstein Journal of Organic Chemistry, 7, 357–365. [Link]

-